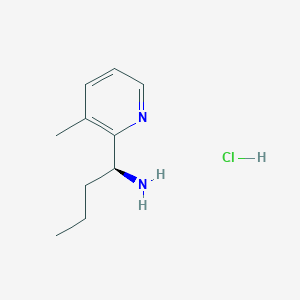
(Z)-2-Butylidenecyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Butylidenecyclopentanone: is an organic compound characterized by a cyclopentanone ring with a butylidene substituent in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-Butylidenecyclopentanone involves an aldol condensation reaction between cyclopentanone and butyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and ensure the formation of the desired Z-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-2-Butylidenecyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene group can be replaced by other functional groups. Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: Halogens, nucleophiles (amines, thiols)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentanones
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Butylidenecyclopentanone serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents.
Industry:
Fragrance and Flavor Industry: The compound’s unique aroma makes it a valuable ingredient in the formulation of fragrances and flavors.
Mécanisme D'action
The mechanism by which (Z)-2-Butylidenecyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(E)-2-Butylidenecyclopentanone: The E-isomer of 2-Butylidenecyclopentanone, which differs in the spatial arrangement of the butylidene group.
Cyclopentanone Derivatives: Other derivatives of cyclopentanone with different substituents, such as methyl or ethyl groups.
Uniqueness:
Structural Configuration: The Z-configuration of (Z)-2-Butylidenecyclopentanone imparts unique chemical and physical properties compared to its E-isomer and other cyclopentanone derivatives.
Reactivity: The specific arrangement of atoms in this compound influences its reactivity and interactions with other molecules, making it distinct in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(2Z)-2-butylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5- |
Clé InChI |
PJDOECJDCGNWBG-YVMONPNESA-N |
SMILES isomérique |
CCC/C=C\1/CCCC1=O |
SMILES canonique |
CCCC=C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


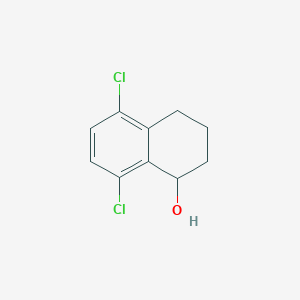
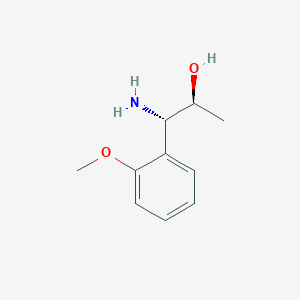
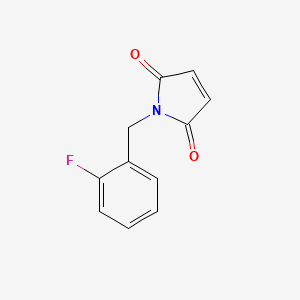

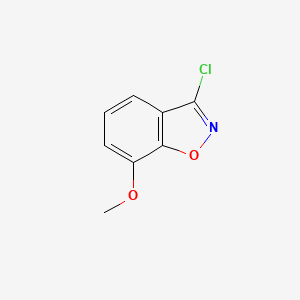
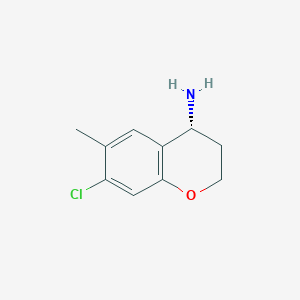

![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)

![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)

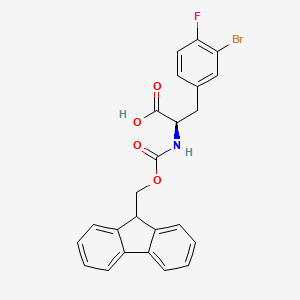
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)
